Potassium Bis(Boc)amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

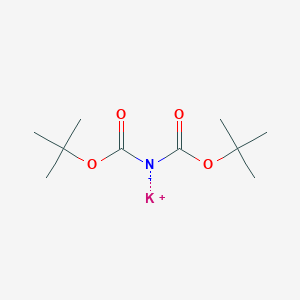

Potassium Bis(Boc)amide, also known by its chemical formula C10H18NO4K, is a compound widely used in organic synthesis. It is particularly valued for its role as a strong, non-nucleophilic base. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which provide stability and protection to the amine functionalities during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium Bis(Boc)amide is typically synthesized through the reaction of potassium tert-butoxide with di-tert-butyl dicarbonate (Boc2O) in the presence of an amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The general reaction scheme is as follows:

KOBut+(Boc)2O+NH2R→K[N(Boc)2R]+ButOH

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Potassium Bis(Boc)amide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.

Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in organic solvents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in aprotic solvents like tetrahydrofuran (THF).

Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.

Major Products Formed:

Substitution Reactions: The major products are substituted amides or carbamates.

Deprotection Reactions: The primary product is the free amine, along with tert-butyl alcohol as a byproduct.

Aplicaciones Científicas De Investigación

Potassium Bis(Boc)amide has a wide range of applications in scientific research:

Chemistry: It is used as a base in various organic synthesis reactions, including the formation of amides and carbamates.

Biology: The compound is employed in the synthesis of peptide and protein analogs, where Boc protection is crucial for selective reactions.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: this compound is used in the production of fine chemicals and specialty materials, where precise control over reaction conditions is required.

Mecanismo De Acción

The mechanism of action of Potassium Bis(Boc)amide involves its role as a strong base. The compound deprotonates acidic protons in substrates, facilitating various chemical transformations. The Boc groups provide steric protection, preventing unwanted side reactions and ensuring selective deprotonation.

Molecular Targets and Pathways:

Deprotonation: The primary molecular target is the acidic proton in the substrate, which is abstracted by the potassium amide.

Protection: The Boc groups protect the amine functionalities, allowing for selective reactions without interference from other functional groups.

Comparación Con Compuestos Similares

Potassium Bis(Boc)amide is unique due to its dual Boc protection and strong basicity. Similar compounds include:

Potassium Bis(trimethylsilyl)amide (KHMDS): Another strong, non-nucleophilic base, but with trimethylsilyl groups instead of Boc groups.

Sodium Bis(Boc)amide: Similar in structure but with sodium instead of potassium, affecting its solubility and reactivity.

Uniqueness: this compound’s combination of strong basicity and Boc protection makes it particularly useful in reactions requiring selective deprotonation and protection of amine functionalities.

Actividad Biológica

Potassium Bis(Boc)amide is a compound that has garnered interest in various fields of chemistry and biology due to its unique properties and potential applications. This article explores its biological activity, synthesis, and applications, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by two tert-butyloxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of an amide. The presence of these Boc groups enhances the stability of the compound and influences its reactivity in biological systems. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of a suitable amine with Boc anhydride in the presence of a base, followed by potassium salt formation. Various methods have been reported, including one-pot synthesis strategies that yield high purity and stability of the product .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds containing Boc-protected amines. For instance, derivatives of this compound have been shown to interact with cellular pathways involved in apoptosis and cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by inhibiting specific caspases, which are crucial for the execution phase of apoptosis .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit enzymes involved in metabolic pathways. For example, it has been shown to interact with citrate synthase, affecting the citric acid cycle and potentially leading to metabolic disruptions in certain cancer cells . This inhibition could be leveraged for therapeutic purposes, particularly in targeting metabolic pathways unique to cancer cells.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

- Enzyme Interaction Study : Another investigation focused on the interaction of this compound with citrate synthase. The compound was found to inhibit enzyme activity at micromolar concentrations, suggesting its potential as a metabolic inhibitor in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Breast Cancer (MCF-7) | 15 | Induction of apoptosis via caspase activation |

| Antitumor | Prostate Cancer (LNCaP) | 12 | Inhibition of cell proliferation |

| Enzyme Inhibition | Citrate Synthase | 5 | Competitive inhibition |

Propiedades

IUPAC Name |

potassium;bis[(2-methylpropan-2-yl)oxycarbonyl]azanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.K/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6;/h1-6H3,(H,11,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXGTCUBGXFGIC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)[N-]C(=O)OC(C)(C)C.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.